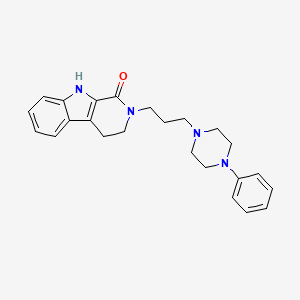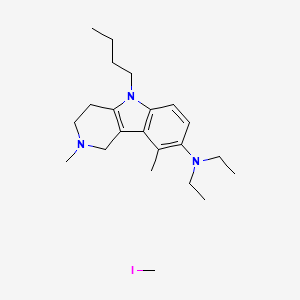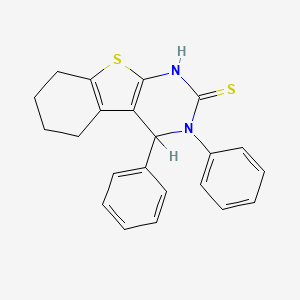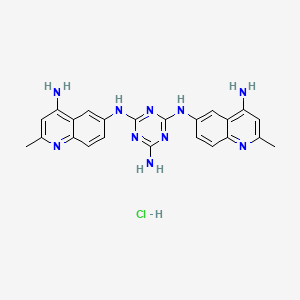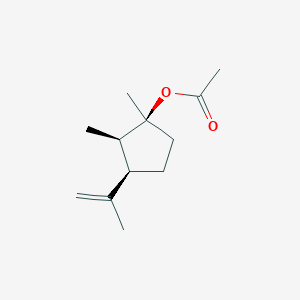
L-(+)-Tuberculostearic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10R)-10-Methyloctadecanoic acid is a unique fatty acid characterized by the presence of a methyl group at the 10th carbon of the octadecanoic acid chain. This compound is notable for its chiral center at the 10th carbon, which gives it specific stereochemical properties. Fatty acids like (10R)-10-methyloctadecanoic acid are essential components of various biological systems and have significant industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (10R)-10-methyloctadecanoic acid typically involves the selective introduction of a methyl group at the 10th carbon of the octadecanoic acid chain. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, can be used to introduce the methyl group at the desired position.
Hydroboration-Oxidation: This method involves the hydroboration of an unsaturated precursor followed by oxidation to introduce the methyl group.
Industrial Production Methods: Industrial production of (10R)-10-methyloctadecanoic acid may involve biotechnological approaches, such as the use of recombinant microorganisms engineered to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for large-scale production.
Types of Reactions:
Oxidation: (10R)-10-Methyloctadecanoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The methyl group at the 10th carbon can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as ketones or aldehydes.
Reduction Products: Alcohols corresponding to the original acid.
Substitution Products: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
(10R)-10-Methyloctadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.
Biology: The compound is studied for its role in cellular membranes and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in lipid metabolism.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.
Mecanismo De Acción
The mechanism by which (10R)-10-methyloctadecanoic acid exerts its effects involves its incorporation into lipid bilayers and interaction with specific enzymes involved in fatty acid metabolism. The chiral center at the 10th carbon plays a crucial role in its biological activity, influencing its interaction with molecular targets and pathways.
Comparación Con Compuestos Similares
Stearic Acid: A saturated fatty acid with no methyl substitution.
Oleic Acid: An unsaturated fatty acid with a double bond at the 9th carbon.
Palmitic Acid: A saturated fatty acid with a shorter chain length.
Uniqueness: (10R)-10-Methyloctadecanoic acid is unique due to its chiral center and specific methyl substitution, which confer distinct stereochemical properties and biological activities compared to other fatty acids.
Propiedades
Número CAS |
133398-13-7 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
(10R)-10-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/t18-/m1/s1 |
Clave InChI |
BEOUGZFCUMNGOU-GOSISDBHSA-N |
SMILES isomérico |
CCCCCCCC[C@@H](C)CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC(C)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



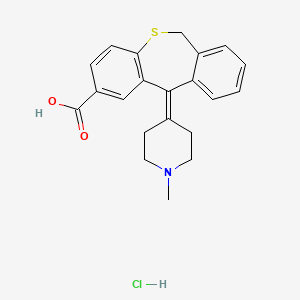

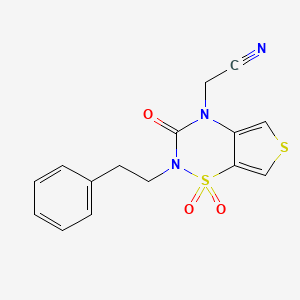
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
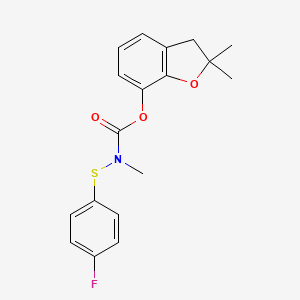
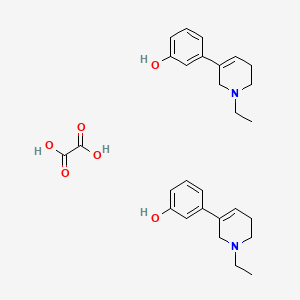
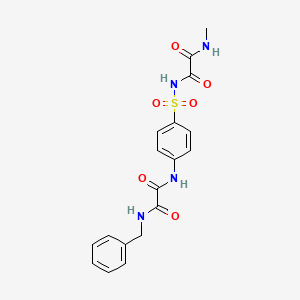
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
